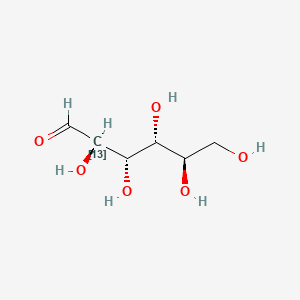

D-Mannose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1 |

InChI Key |

GZCGUPFRVQAUEE-ZRXDASGMSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biochemical Properties of D-Mannose-13C-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical properties of D-Mannose-13C-1, a stable isotope-labeled monosaccharide crucial for tracing and quantifying metabolic pathways. Its application is pivotal in understanding glycosylation, metabolic flux, and the broader roles of mannose in cellular processes.

Core Physicochemical Properties

This compound is chemically identical to its unlabeled counterpart, D-mannose, with the exception of an enriched carbon-13 isotope at the C1 position. This isotopic labeling allows for its detection and differentiation by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Exact Mass | 181.06674293 Da | [1] |

| CAS Number | 70849-31-9 | [1] |

| Appearance | White solid | [2] |

| Hydrogen Bond Donor Count | 5 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

Metabolic Fate and Role in Glycosylation

This compound serves as a powerful tracer to elucidate the intricate pathways of mannose metabolism. Upon entering the cell, it is phosphorylated by hexokinase to form D-mannose-13C-6-phosphate. From this point, it can enter several key metabolic routes, most notably N-linked glycosylation. The ¹³C label is incorporated into glycoproteins and other glycoconjugates, enabling researchers to track their synthesis, turnover, and function.[3][4]

The metabolic journey of this compound is critical in studies of congenital disorders of glycosylation and in understanding the role of glycosylation in cancer and other diseases.[4]

Experimental Protocols

The utility of this compound is realized through its application in various analytical techniques. Below are detailed methodologies for key experiments.

13C-NMR Spectroscopy for Metabolite Identification

Objective: To identify and quantify this compound and its downstream metabolites in a biological sample.

Methodology:

-

-

Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol:chloroform:water, 2:1:1).

-

Lyophilize the aqueous phase to obtain a dried metabolite extract.

-

Reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

Filter the sample into a clean 5 mm NMR tube. For optimal results, use a sample concentration of 0.2 to 0.3 millimoles in 0.7 ml of solvent.[5]

-

-

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Proton decoupling is applied during acquisition to simplify the spectrum.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Identify peaks corresponding to this compound and its metabolites based on their characteristic chemical shifts. The C1 signal of D-[1-¹³C]mannose appears around 95.5 ppm (α-pyranose) and 95.2 ppm (β-pyranose).[7]

-

Quantify the metabolites by integrating the peak areas relative to the internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Flux Analysis

Objective: To determine the incorporation of the ¹³C label from this compound into protein-bound amino acids, providing insights into central carbon metabolism.[2][9][10]

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing a known concentration of this compound for a specified period to achieve isotopic steady-state.

-

-

Protein Hydrolysis and Amino Acid Derivatization: [2]

-

Harvest the cells and hydrolyze the protein fraction using 6 M HCl at 110°C for 24 hours.

-

Dry the hydrolysate and derivatize the amino acids to make them volatile for GC analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

-

GC-MS Analysis: [10]

-

Separate the derivatized amino acids on a gas chromatograph equipped with a suitable capillary column.

-

Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode.

-

Acquire mass spectra over a relevant mass range to detect the molecular ions and characteristic fragments of the derivatized amino acids.

-

-

Data Analysis and Flux Calculation: [11][12]

-

Determine the mass isotopomer distributions for each amino acid by analyzing the relative abundances of the different isotopologues.

-

Correct the raw data for the natural abundance of ¹³C.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model, thereby calculating the intracellular metabolic fluxes.[11][12]

-

Conclusion

This compound is an indispensable tool in modern biochemical and biomedical research. Its ability to act as a metabolic tracer provides unparalleled insights into the complex world of carbohydrate metabolism and glycosylation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful isotopic probe in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. gcms.cz [gcms.cz]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. omicronbio.com [omicronbio.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannose-13C-1 as a Tracer for Glycosylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of D-Mannose-13C-1, a stable isotope-labeled monosaccharide, as a powerful tracer for elucidating the dynamics of glycosylation pathways. By leveraging this tool, researchers can quantitatively measure metabolic flux, determine the contributions of various precursor sources to glycan biosynthesis, and gain critical insights into cellular metabolism in both healthy and diseased states.

Introduction to Glycosylation and Metabolic Tracing

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDG). Understanding the metabolic pathways that supply the building blocks for glycan synthesis is therefore paramount for both basic research and therapeutic development.

Metabolic tracing using stable isotope-labeled precursors, such as D-Mannose labeled with Carbon-13 (¹³C), allows for the direct tracking of atoms as they are incorporated into downstream metabolites and complex biomolecules. This compound, specifically labeled at the anomeric carbon, is an invaluable tool for dissecting the flux through mannose-specific metabolic routes that lead to the synthesis of N-glycans, O-glycans, and glycosylphosphatidylinositol (GPI) anchors.

The Metabolic Journey of D-Mannose

Exogenous mannose, once transported into the cell, is rapidly phosphorylated and activated for entry into glycosylation pathways. It competes with the endogenous pathway, where glucose is converted to mannose precursors. Tracing with this compound allows for the precise quantification of the contribution of this external "salvage" pathway relative to the glucose-dependent de novo synthesis route.

The core metabolic pathway for mannose incorporation is as follows:

-

Phosphorylation: Hexokinase (HK) phosphorylates D-Mannose to D-Mannose-6-Phosphate (Man-6-P).

-

Isomerization: Phosphomannomutase (PMM2) converts Man-6-P to D-Mannose-1-Phosphate (Man-1-P).

-

Activation: GDP-mannose pyrophosphorylase (GMPP) activates Man-1-P to GDP-Mannose, the primary donor for most mannosylation reactions.

-

Glycan Synthesis: GDP-Mannose is utilized by various mannosyltransferases to build N-glycan precursors on dolichol phosphate, initiate O-mannosylation, and construct GPI anchors.

Simultaneously, glucose enters glycolysis and can be shunted into the mannose pathway when Fructose-6-Phosphate is converted to Man-6-P by phosphomannose isomerase (MPI).[1][2] The activity of MPI and the external concentrations of glucose and mannose are key determinants of the metabolic flux into the N-glycosylation pathway.[1]

Quantitative Analysis of Glycosylation Flux

Using stable isotope tracers allows for precise quantification of metabolic contributions. Studies have shown that while glucose is the major source of N-glycan mannose by volume, exogenous mannose is incorporated much more efficiently.[1][2] In normal human fibroblasts, mannose directly provides ~10–45% of the mannose found in N-glycans.[1] This highlights a significant preference for the mannose salvage pathway.

Data Presentation

Table 1: Comparative Uptake and Incorporation Rates of Mannose and Glucose in Fibroblasts

| Parameter | D-Mannose | D-Glucose |

|---|---|---|

| Uptake Rate (nmol/mg/h) | 9.4 – 22 | 1500 – 2200 |

| Incorporation into N-glycans (nmol/mg/h) | 0.1 – 0.2 | 0.1 – 0.4 |

| Incorporation Efficiency (%) | 1 – 2% | 0.01 – 0.03% |

(Data sourced from multiple cell lines under specific culture conditions[1])

Table 2: Contribution of Exogenous Mannose to N-Glycan Mannose

| Cell Type | Condition | Contribution from Exogenous Mannose |

|---|---|---|

| Normal Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | 25 – 30% |

| MPI-deficient Fibroblasts | 5 mM Glucose, 50 µM Mannose | ~80% |

| Normal Human Fibroblasts | 5 mM Glucose, 1 mM Mannose | ~100% |

(Data demonstrates that both MPI activity and external mannose concentration dictate metabolic flux[1])

Experimental Protocols and Workflow

A typical experiment to trace this compound involves cell culture labeling, glycan isolation, and analysis by mass spectrometry.

Key Methodologies

1. Metabolic Labeling of Cells

-

Objective: To incorporate this compound into the cellular glycoconjugates.

-

Protocol:

-

Culture cells (e.g., human fibroblasts, CHO cells, or other cell lines of interest) to a desired confluency (typically 70-80%).[1]

-

Prepare the labeling medium by supplementing standard culture medium with a known concentration of this compound (e.g., 50 µM to 1 mM) and a physiological concentration of glucose (e.g., 5 mM).[1]

-

Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for sufficient incorporation of the tracer.[3]

-

After incubation, harvest the cells by scraping or trypsinization, wash with cold PBS, and store the cell pellet at -80°C for subsequent analysis.

-

2. N-Glycan Release and Monosaccharide Analysis

-

Objective: To isolate, hydrolyze, and analyze the monosaccharide components of N-glycans to quantify ¹³C incorporation.

-

Protocol:

-

Lyse the harvested cell pellets and quantify the total protein content.

-

Denature a specific amount of total protein (e.g., 50-100 µg) by heating.

-

Add N-glycosidase F (PNGase F) to the denatured protein sample and incubate (e.g., at 37°C overnight) to release the N-linked glycans.[1]

-

Hydrolyze the released glycans to their constituent monosaccharides using an acid (e.g., 2 M trifluoroacetic acid at 100°C for 4 hours).

-

Remove the acid by evaporation under a stream of nitrogen.

-

Perform a chemical derivatization to make the monosaccharides volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is the conversion to aldonitrile acetate derivatives.[1]

-

Analyze the derivatized sample by GC-MS. The mass spectrometer will detect the natural monosaccharide (e.g., mannose) and its ¹³C-labeled isotopologue, which will have a higher mass-to-charge ratio (m/z).

-

Quantify the peak areas for the labeled and unlabeled species to determine the percentage of isotopic enrichment.

-

Applications in Research and Drug Development

The ability to trace mannose metabolism provides powerful insights into various biological and biomedical questions.

-

Understanding Disease Mechanisms: In Congenital Disorders of Glycosylation (CDG), such as MPI-CDG, the pathway converting glucose to mannose is impaired. Tracing studies with ¹³C-mannose can quantify the reliance on exogenous mannose and assess the efficacy of mannose supplementation therapy.[1][4]

-

Cancer Research: Altered glycosylation is a universal feature of cancer, impacting cell signaling, adhesion, and immune evasion.[3][5] this compound can be used to probe how cancer cells rewire their metabolism to support aberrant glycosylation.

-

Biopharmaceutical Production: For therapeutic glycoproteins like monoclonal antibodies, the specific glycan structure is a critical quality attribute affecting efficacy and safety.[6] ¹³C-mannose tracing can be used in Glycosylation Flux Analysis (GFA) to monitor and optimize glycan biosynthesis in CHO cell cultures, ensuring consistent product quality.[6]

Conclusion

This compound is a versatile and robust tool for the quantitative investigation of glycosylation pathways. By enabling precise measurement of metabolic flux, it allows researchers to dissect the contributions of different nutrient sources, understand the metabolic reprogramming in disease, and optimize the production of therapeutic glycoproteins. The integration of stable isotope tracing with modern mass spectrometry provides a clear window into the complex and dynamic world of glycan biosynthesis.

References

- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glycosylation flux analysis reveals dynamic changes of intracellular glycosylation flux distribution in Chinese hamster ovary fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotopic Labeling with D-Mannose-¹³C-1 in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of D-Mannose-¹³C-1 in metabolomics, offering detailed insights into its metabolic pathways, experimental protocols for tracer analysis, and the interpretation of labeling patterns. The use of stable isotope tracers like D-Mannose-¹³C-1 is a powerful technique for elucidating the contributions of mannose to various metabolic processes, particularly in the context of glycosylation and central carbon metabolism. This is of significant interest in fields such as cancer biology and inborn errors of metabolism.

Core Concepts: The Metabolic Fate of D-Mannose

D-Mannose, a C-2 epimer of glucose, plays a crucial role in human metabolism, primarily in the glycosylation of proteins.[1] When introduced into a biological system, D-Mannose-¹³C-1 is transported into the cell and rapidly phosphorylated by hexokinase (HK) to form Mannose-6-phosphate-¹³C-1 (M6P-¹³C-1). This intermediate is a critical branch point, directing the labeled carbon into several key metabolic pathways.

The fate of M6P-¹³C-1 is primarily governed by the activity of two enzymes: phosphomannose isomerase (MPI) and phosphomannomutase (PMM2). MPI reversibly converts M6P to Fructose-6-phosphate (F6P), which can then enter glycolysis or the pentose phosphate pathway. PMM2 converts M6P to Mannose-1-phosphate (M1P), committing it to the synthesis of nucleotide sugars for glycosylation.

Quantitative Analysis of Mannose Metabolism

Isotopic labeling with D-Mannose-¹³C-1 allows for the precise quantification of mannose uptake and its contribution to various metabolic pools. The following table summarizes key quantitative data from studies using ¹³C-labeled mannose in different cell lines.

| Parameter | Cell Line | Value | Reference |

| Mannose Uptake Rate | Human Fibroblasts | 9.4–22 nmol/mg protein/h | [2] |

| Glucose Uptake Rate | Human Fibroblasts | 1500–2200 nmol/mg protein/h | [2] |

| Mannose Contribution to N-glycans | Human Fibroblasts | ~10–45% (at 50 µM mannose) | [2] |

| Mannose Contribution to N-glycans | Various Cancer Cell Lines | ~10% to ~45% (at 50 µM mannose) | [2] |

| Mannose Contribution to N-glycans | Various Cancer Cell Lines | up to 75% (at 200 µM mannose) | [2] |

Experimental Protocols

A typical workflow for a D-Mannose-¹³C-1 labeling experiment involves cell culture and labeling, quenching and metabolite extraction, and finally, analysis by mass spectrometry.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells (e.g., human fibroblasts or cancer cell lines) in 6-well plates at a suitable density to reach approximately 80-90% confluency at the time of harvest.

-

Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free DMEM or RPMI-1640 with a known concentration of D-Mannose-¹³C-1 (e.g., 50 µM to 1 mM) and unlabeled glucose (e.g., 5 mM). The medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled monosaccharides.

-

Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a specified period (e.g., 24 hours) to allow for the incorporation of the isotopic label into various metabolites.

2. Metabolic Quenching and Metabolite Extraction:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol, and place the plate on dry ice.

-

Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex the suspension and centrifuge at a high speed to pellet the cell debris. The supernatant contains the extracted metabolites.

3. Sample Preparation for Mass Spectrometry:

-

For GC-MS Analysis (Derivatized Monosaccharides):

-

Dry the metabolite extract under a stream of nitrogen.

-

Hydrolyze N-glycans using an appropriate enzyme (e.g., PNGase F) to release the monosaccharides.

-

Derivatize the monosaccharides to make them volatile for GC analysis. A common method is to convert them to their aldonitrile acetate derivatives.

-

-

For LC-MS/MS Analysis (Underivatized and Nucleotide Sugars):

-

The metabolite extract can often be directly analyzed after appropriate dilution.

-

For nucleotide sugars, a specific extraction protocol may be required.

-

4. Mass Spectrometry Analysis:

-

GC-MS:

-

Column: Use a suitable capillary column for separating the derivatized monosaccharides.

-

Ionization: Electron ionization (EI) is commonly used.

-

Data Acquisition: Monitor for the specific mass fragments corresponding to the labeled and unlabeled monosaccharides to determine the isotopic enrichment.

-

-

LC-MS/MS:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for separating polar metabolites like sugars and nucleotide sugars.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.

-

Data Acquisition: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the labeled and unlabeled metabolites.

-

Data Interpretation and Applications

The analysis of the mass isotopologue distribution of mannose and its downstream metabolites provides valuable information on:

-

Relative Pathway Activity: The ratio of ¹³C-1 labeled F6P to M1P can indicate the relative flux through the MPI and PMM2 pathways.

-

Contribution to Glycosylation: By measuring the enrichment of ¹³C-1 in the mannose residues of N-glycans, the direct contribution of exogenous mannose to glycoprotein synthesis can be quantified.

-

Metabolic Reprogramming in Disease: This technique is particularly useful for studying metabolic changes in cancer cells, which often exhibit altered glucose and mannose metabolism. It can also be applied to investigate the biochemical basis of congenital disorders of glycosylation (CDGs), which are caused by defects in the glycosylation pathway.

References

Fundamental principles of using 13C-labeled mannose in research.

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways and cellular processes. Among these, 13C-labeled mannose has emerged as a powerful tool for elucidating the intricacies of glycosylation, metabolic flux, and the impact of mannose metabolism on various physiological and pathological states. This technical guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and key applications of 13C-labeled mannose in research.

Core Principles of 13C-Labeled Mannose Utilization

Mannose, a C-2 epimer of glucose, plays a critical role in human metabolism, particularly in the glycosylation of proteins.[1][2] By replacing the naturally abundant 12C isotope with the heavier, stable 13C isotope, researchers can trace the metabolic fate of mannose as it is incorporated into various biomolecules. This tracing is typically detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

The core principle lies in introducing 13C-labeled mannose into a biological system (e.g., cell culture or in vivo models) and monitoring the appearance of the 13C label in downstream metabolites and macromolecules. This allows for the qualitative and quantitative assessment of:

-

Metabolic Pathways: Tracing the flow of carbon from mannose through various metabolic routes, including glycolysis, the pentose phosphate pathway, and the hexosamine biosynthesis pathway.[5]

-

Glycosylation Dynamics: Understanding the synthesis, turnover, and modification of glycans on proteins and lipids.[6]

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular metabolism under specific conditions.[4][7]

-

Drug Development: Evaluating the mechanism of action and metabolic effects of drugs that target glycosylation or related metabolic pathways.

Key Metabolic Pathways of Mannose

Mannose enters the cell and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). From this branch point, Man-6-P can either be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) to enter glycolysis, or be converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2), a precursor for the synthesis of GDP-mannose, which is essential for glycosylation.[1][8]

Figure 1: Simplified metabolic pathway of mannose.

The N-linked glycosylation pathway, a major consumer of mannose, begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to asparagine residues of nascent proteins. This is followed by extensive trimming and modification in the ER and Golgi apparatus.[9]

Figure 2: Overview of the N-linked glycosylation pathway.

Experimental Protocols

A typical experimental workflow for using 13C-labeled mannose involves several key stages, from cell culture to data analysis.

Figure 3: General experimental workflow for 13C-mannose tracing.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling period.

-

Media Preparation: Prepare culture medium containing the desired concentration of 13C-labeled mannose. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled mannose.[10]

-

Labeling: Replace the standard culture medium with the 13C-mannose containing medium. The duration of labeling depends on the specific pathway and metabolites of interest, ranging from minutes for glycolytic intermediates to several hours or days for complex glycans to reach isotopic steady state.[11]

Sample Preparation for Mass Spectrometry

-

Cell Lysis and Protein Extraction: After harvesting, lyse the cells using appropriate buffers to extract proteins.

-

Protein Precipitation and Glycan Release: Precipitate proteins using methods such as cold acetone or ethanol. The N-glycans can then be enzymatically released using PNGase F.

-

Hydrolysis: To analyze the monosaccharide composition, the released glycans or total glycoproteins can be hydrolyzed using acid (e.g., trifluoroacetic acid).[12][13]

-

Derivatization: For GC-MS analysis, the hydrolyzed monosaccharides must be derivatized to make them volatile. A common method is methoxyamine hydrochloride in pyridine followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]

GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: The gas chromatograph separates the derivatized monosaccharides based on their volatility and interaction with the column stationary phase.

-

Detection: The mass spectrometer detects the eluting compounds, providing information on their mass-to-charge ratio and fragmentation patterns, which allows for the identification and quantification of 13C incorporation.

NMR Spectroscopy

For NMR analysis, glycoproteins are often isotopically labeled in vivo by growing cells in media containing 13C-glucose, which is a precursor for mannose synthesis.[15] The labeled glycoproteins are then purified for NMR analysis.

-

Sample Preparation: The purified 13C-labeled glycoprotein is dissolved in a suitable buffer, and NMR spectra are acquired.

-

Data Acquisition: 2D 1H-13C HSQC spectra are commonly used to resolve the signals from the labeled mannose residues within the glycans.[3]

Data Presentation

Quantitative data from 13C-mannose labeling experiments provide valuable insights into metabolic dynamics.

| Parameter | Cell Line | Value | Reference |

| Contribution of Exogenous Mannose to N-Glycans | |||

| Normal Human Fibroblasts | 25-30% | [16] | |

| Phosphomannose Isomerase Deficient Fibroblasts | 80% | [16] | |

| Incorporation of 13C-UL-Glucose and 13C-3,4-Mannose into N-Glycan-Associated Mannose | (% of maximal signal) | ||

| HeLa | Glucose: ~60%, Mannose: ~40% | [17] | |

| HepG2 | Glucose: ~70%, Mannose: ~30% | [17] | |

| CHO | Glucose: ~80%, Mannose: ~20% | [17] | |

| Yield of 13C-Labeled High-Mannose Glycans from Engineered Yeast | |||

| M9 Glycan | 380 nmol/L of cell culture | [18] |

Applications in Research and Drug Development

The use of 13C-labeled mannose has significant implications across various research fields:

-

Cancer Biology: Altered glycosylation is a hallmark of cancer. 13C-mannose tracing can be used to study how cancer cells utilize mannose and how this contributes to tumor progression and metastasis.

-

Congenital Disorders of Glycosylation (CDGs): These are a group of genetic diseases caused by defects in the synthesis of glycans. 13C-mannose can be used to diagnose and study the pathophysiology of these disorders, as well as to evaluate potential therapies like mannose supplementation.[1]

-

Immunology: Glycosylation of immune cells and antibodies plays a crucial role in immune function. 13C-mannose can be used to investigate how changes in glycosylation affect immune responses.

-

Drug Discovery: For drugs that target metabolic or glycosylation pathways, 13C-mannose can be a valuable tool to understand their mechanism of action and to identify biomarkers of drug efficacy.

Conclusion

13C-labeled mannose is an indispensable tool for modern biomedical research. It provides a dynamic and quantitative view of mannose metabolism and its role in glycosylation. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust studies utilizing this powerful technique. As analytical technologies continue to advance, the applications of 13C-labeled mannose are expected to expand, further unraveling the complexities of cellular metabolism and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 15. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: D-Mannose-13C-1 for Investigating Metabolic Reprogramming in Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, presenting a rich landscape of therapeutic targets. D-mannose, a C-2 epimer of glucose, has emerged as a potent modulator of cancer metabolism, capable of inhibiting tumor growth and enhancing the efficacy of conventional therapies. This technical guide details the application of stable isotope-labeled D-Mannose-13C-1 to trace its metabolic fate within cancer cells. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the precise mechanisms by which mannose interferes with central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and glycosylation. This guide provides an overview of D-mannose's anti-cancer mechanisms, quantitative data on its effects, detailed experimental protocols for this compound tracing studies, and visualizations of the key metabolic and signaling pathways involved.

The Anti-Cancer Mechanism of D-Mannose

D-mannose enters cells using the same glucose transporters (GLUTs) and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P). The anti-tumor effect of mannose is particularly pronounced in cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), which is responsible for converting M6P to fructose-6-phosphate (F6P) for entry into glycolysis.

In PMI-low cells, M6P accumulates and exerts several inhibitory effects:

-

Inhibition of Glycolysis: High levels of M6P can inhibit key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, disrupting the cell's primary energy supply.[1][2][3]

-

Impairment of the Pentose Phosphate Pathway (PPP): M6P accumulation can suppress glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, thereby reducing the production of NADPH required for antioxidant defense and nucleotide synthesis.[1][3]

-

Disruption of N-linked Glycosylation: As a precursor for glycan synthesis, supraphysiological levels of mannose can lead to abnormal glycosylation of proteins, affecting their stability and function.[4] This has been shown to promote the degradation of the immune checkpoint protein PD-L1, enhancing anti-tumor immunity.[4][5]

-

Induction of Cellular Stress: The metabolic disruption caused by M6P accumulation can lead to increased reactive oxygen species (ROS), DNA damage, and apoptosis.[1][6]

These metabolic interventions not only slow tumor growth but also sensitize cancer cells to chemotherapy, radiotherapy, and immunotherapy.[4][7][8]

Quantitative Data: Efficacy of D-Mannose in Cancer Cell Lines

The sensitivity of cancer cells to D-mannose is dose-dependent and often correlates with the expression level of the PMI enzyme. Below is a summary of reported quantitative data on the effects of D-mannose on various cancer cell lines.

Table 1: Inhibitory Concentrations (IC₅₀) of D-Mannose in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Citation |

| A549 | Non-Small Cell Lung Cancer | ~30 mM | [9] |

| H1299 | Non-Small Cell Lung Cancer | ~30 mM | [9] |

| A549 | Lung Adenocarcinoma | 32.4 mM | [10] |

| DU145 | Prostate Cancer | Determined via CCK-8 assay | [6] |

| PC3 | Prostate Cancer | Determined via CCK-8 assay | [6] |

Table 2: Dose-Dependent Effects of D-Mannose on Colorectal Cancer (CRC) Cell Viability

| Cell Line | p53 Status | 5-FU Resistance | Effect | Citation |

| HCT116 | Wild-Type | Sensitive | Significant, dose-dependent reduction in viability | [11] |

| HCT116 p53-/- | Null | Sensitive | Significant, dose-dependent reduction in viability | [11] |

| HCT116-5FUR | Wild-Type | Resistant | Significant, dose-dependent reduction in viability | [11] |

| NCM460D | Normal-like Colon Cells | N/A | Minimal effects on viability up to 100 mM | [11] |

Experimental Protocols for this compound Tracing

The following protocols are adapted from established stable isotope tracing methodologies using ¹³C-glucose and are tailored for this compound.[4][5][8]

Protocol 1: In Vitro this compound Labeling and Metabolite Extraction

Objective: To trace the metabolic fate of D-mannose in cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Custom medium: Glucose-free, mannose-free DMEM/RPMI

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled monosaccharides

-

D-Mannose-[U-¹³C₆] (or other isotopic variant)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will achieve ~80% confluency at the time of harvest. Culture overnight in standard medium. Prepare a minimum of 3-5 replicate wells per condition.

-

Media Preparation: Prepare the labeling medium by supplementing the glucose-free, mannose-free basal medium with dFBS, glutamine, and other essential components. Add D-Mannose-[U-¹³C₆] to the desired final concentration (e.g., 5-25 mM). Unlabeled glucose can be added at physiological concentrations (~5 mM) to simulate a competitive environment.

-

Labeling:

-

Aspirate the standard medium from the wells.

-

Wash the cells once with warm PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached for key metabolites.

-

-

Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

-

Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism and extract polar metabolites. . Scrape the cells in the cold methanol using a cell scraper and transfer the cell slurry to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at maximum speed (~16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried pellets at -80°C until LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites

Objective: To separate, detect, and quantify ¹³C-labeled metabolites from the extracted samples.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolites

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50:50 methanol:water) based on the chromatography to be used. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.

-

Chromatography:

-

Equilibrate the HILIC column with the initial mobile phase conditions.

-

Inject a small volume (e.g., 2-10 µL) of the reconstituted sample.

-

Run a chromatographic gradient to separate the polar metabolites. An example gradient might start with high organic content (e.g., 95% B) and gradually decrease to elute more polar compounds.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ionization mode for most central carbon metabolites (e.g., sugar phosphates, organic acids). Positive mode may be used for other compound classes.

-

Acquire data in full scan mode over a mass range of m/z 70-1000.

-

The high resolution of the instrument will allow for the separation of different isotopologues (e.g., M+0, M+1, M+2...M+6 for metabolites derived from D-Mannose-[U-¹³C₆]).

-

-

Data Analysis:

-

Process the raw data using software such as Xcalibur, MassHunter, or open-source platforms like El-MAVEN or MS-DIAL.

-

Identify metabolites based on accurate mass and retention time by comparing to a known standards library.

-

Quantify the peak area for each isotopologue of a given metabolite.

-

Correct for the natural abundance of ¹³C to determine the true fractional enrichment from the this compound tracer.

-

Calculate the fractional contribution (FC) of mannose to each metabolite pool: FC = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities).

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental processes involved in this compound research.

Metabolic Fate of this compound in Cancer Cells

This diagram shows how this compound enters the cell and is metabolized, highlighting its key points of interaction with glycolysis and N-linked glycosylation.

Caption: Metabolic fate of this compound and its interference with central carbon metabolism.

Experimental Workflow for Stable Isotope Tracing

This workflow outlines the major steps in a this compound tracing experiment, from cell culture to data analysis.

Caption: A typical experimental workflow for this compound stable isotope tracing studies.

D-Mannose Enhances Immunotherapy via PD-L1 Degradation

This diagram illustrates the signaling pathway by which D-mannose treatment leads to the degradation of PD-L1, a key immune checkpoint protein.[4]

Caption: D-Mannose activates AMPK, leading to PD-L1 degradation and enhanced T-cell activity.

D-Mannose Suppresses HIF-1α Mediated Metabolic Reprogramming

This pathway shows how D-mannose can downregulate the protein level of HIF-1α, a master regulator of cancer metabolism, thereby suppressing the expression of its downstream targets.[12]

Caption: D-Mannose suppresses HIF-1α, inhibiting key genes for metabolic reprogramming.

Conclusion and Future Directions

The use of this compound as a metabolic tracer is a powerful technique for dissecting the complex metabolic reprogramming that occurs in cancer. It allows for a direct, quantitative assessment of how mannose perturbs central carbon metabolism and influences interconnected pathways like glycosylation and redox balance. The insights gained from these studies can identify specific cancer types that are most susceptible to mannose-based therapies, discover biomarkers for patient stratification (such as PMI expression), and guide the rational design of combination therapies that exploit the metabolic vulnerabilities induced by D-mannose. Further research combining this compound tracing with other 'omics' technologies will undoubtedly deepen our understanding of cancer metabolism and accelerate the development of novel therapeutic strategies.

References

- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 6. escholarship.org [escholarship.org]

- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

A Technical Guide to In Vivo Imaging with D-Mannose-13C-1: A Novel Metabolic Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aberrant metabolism of cancer cells, characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling target for novel diagnostic and therapeutic strategies. D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its ability to interfere with glucose metabolism and protein glycosylation, particularly in tumors with low levels of the enzyme phosphomannose isomerase (PMI).[1][2] The use of stable isotope-labeled D-mannose, specifically D-Mannose-13C-1, in conjunction with advanced imaging techniques like hyperpolarized ¹³C Magnetic Resonance Imaging (MRI), holds the potential to non-invasively visualize and quantify mannose uptake and metabolism in vivo. This capability could provide critical insights into tumor physiology, patient stratification, and response to therapy.

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary in vivo imaging studies using this compound. As direct in vivo imaging studies with this specific tracer are still emerging, this guide synthesizes established protocols from hyperpolarized ¹³C imaging of other metabolic substrates, such as [1-¹³C]pyruvate, with the known biochemistry of D-mannose.

Metabolic Fate and Signaling Pathways of D-Mannose

D-mannose enters cells through the same glucose transporters (GLUTs) as glucose.[3][4] Once inside the cell, it is phosphorylated by hexokinase to mannose-6-phosphate (M6P). M6P can then enter several metabolic pathways:

-

Glycolysis: M6P is isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI) and enters the glycolytic pathway. In cancer cells with low PMI expression, M6P accumulates, leading to an inhibition of glycolysis and the pentose phosphate pathway.[1][2]

-

Glycosylation: M6P can be converted to mannose-1-phosphate and subsequently to GDP-mannose, a precursor for the N-linked glycosylation of proteins. Alterations in glycosylation are a hallmark of cancer and can affect protein function and cell signaling.

-

Induction of Apoptosis: The accumulation of M6P and disruption of glycolysis can lead to cellular stress and induce apoptosis in cancer cells.[1]

-

Enhancement of Chemotherapy and Radiotherapy: D-mannose has been shown to sensitize cancer cells to conventional therapies like cisplatin and radiation.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of D-mannose in a cancer cell and a typical experimental workflow for in vivo imaging with hyperpolarized this compound.

Experimental Protocols

The following protocols are adapted from established methods for hyperpolarized ¹³C MRI and should be optimized for this compound.[5][6][7][8]

Preparation of Hyperpolarized this compound

-

Sample Formulation: Prepare a solution of this compound (e.g., from a commercial supplier) with a stable free radical (polarizing agent), such as a trityl radical (e.g., OX063). The final concentration of the radical is typically around 15 mM.

-

Dynamic Nuclear Polarization (DNP):

-

Place the sample in a DNP polarizer.

-

Cool the sample to cryogenic temperatures (approximately 1 K) in a strong magnetic field (e.g., 3.35 T or 5 T).

-

Irradiate the sample with microwaves at a frequency specific to the electron spin resonance of the polarizing agent. This transfers the high polarization of the electrons to the ¹³C nuclei of the D-mannose. The polarization process can take 1-2 hours.

-

-

Rapid Dissolution:

-

Rapidly dissolve the hyperpolarized sample using a superheated, sterile, and pH-neutral aqueous buffer.

-

The dissolution process must be fast to minimize the loss of polarization (T1 of ¹³C is on the order of seconds to a minute in liquid state).

-

The final solution should be sterile, isotonic, and at a physiological pH for intravenous injection.

-

In Vivo Imaging

-

Animal Preparation:

-

Use an appropriate tumor-bearing animal model (e.g., xenograft or genetically engineered mouse model).

-

Anesthetize the animal and maintain its body temperature throughout the experiment.

-

Place a catheter for intravenous injection of the hyperpolarized tracer.

-

-

MRI Setup:

-

Position the animal in the MRI scanner equipped with a dual-tuned ¹H/¹³C coil.

-

Acquire anatomical ¹H reference images to localize the tumor.

-

Perform shimming on the region of interest to ensure a homogeneous magnetic field.

-

-

Injection and Data Acquisition:

-

Inject the hyperpolarized this compound solution as a bolus via the catheter.

-

Begin dynamic ¹³C MR data acquisition immediately upon injection.

-

Use a suitable pulse sequence for spectroscopic imaging, such as a three-dimensional echo-planar spectroscopic imaging (3DEPSI) sequence, to acquire data with both spatial and spectral resolution.[9]

-

The acquisition timing and parameters (e.g., flip angles) should be optimized to capture the dynamic conversion of this compound to its metabolic products.[9]

-

Data Presentation and Analysis

Quantitative data from in vivo imaging studies with this compound can be summarized in tables for clear comparison. The following tables provide examples of how such data could be structured.

Table 1: Hypothetical Biodistribution of this compound in a Xenograft Model

| Organ/Tissue | Uptake (% Injected Dose/gram) at 5 min | Uptake (% Injected Dose/gram) at 30 min |

| Tumor | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Liver | 5.1 ± 0.8 | 3.5 ± 0.6 |

| Kidney | 8.2 ± 1.1 | 4.1 ± 0.7 |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 |

| Brain | 0.2 ± 0.05 | 0.1 ± 0.03 |

| Blood | 1.5 ± 0.2 | 0.4 ± 0.1 |

Note: These are hypothetical values based on typical biodistribution patterns of small molecules and should be experimentally determined.

Table 2: Hypothetical Quantitative Metabolic Parameters from Hyperpolarized this compound Imaging

| Parameter | Tumor Tissue | Normal Adjacent Tissue |

| This compound AUC | 1.0 (normalized) | 1.0 (normalized) |

| Mannose-6-Phosphate-¹³C-1 AUC | 0.45 ± 0.08 | 0.15 ± 0.03 |

| M6P/Mannose AUC Ratio | 0.45 ± 0.08 | 0.15 ± 0.03 |

| Apparent rate constant (kM->M6P) (s⁻¹) | 0.03 ± 0.005 | 0.01 ± 0.002 |

AUC: Area Under the Curve of the signal intensity over time. The M6P/Mannose AUC ratio is a common metric for quantifying metabolic flux in hyperpolarized ¹³C imaging.[10]

Conclusion

In vivo imaging with this compound represents a promising new frontier in metabolic imaging of cancer. By leveraging the principles of hyperpolarized ¹³C MRI, researchers can gain unprecedented insights into the uptake and metabolism of mannose in tumors. This technical guide provides a foundational framework for designing and executing such studies. The ability to non-invasively assess mannose metabolism could have a significant impact on the development of mannose-based therapies and the personalized treatment of cancer. Further research is warranted to validate and optimize these methods for clinical translation.

References

- 1. D-Mannose and Cancer – Research Review [prevailovercancer.com]

- 2. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose - Wikipedia [en.wikipedia.org]

- 5. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.au.dk [pure.au.dk]

- 9. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Mannose-13C-1 Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the metabolic labeling of cellular glycans and glycoconjugates using D-Mannose-13C-1. This stable isotope labeling approach is a powerful tool for tracing the metabolic fate of mannose, quantifying its incorporation into glycoproteins, and elucidating the dynamics of glycosylation pathways in various cell types. The following protocols are intended for research purposes and should be adapted based on specific cell lines and experimental goals.

Introduction

D-mannose is a C-2 epimer of glucose and a monosaccharide of significant biological importance, particularly in the context of protein glycosylation. It serves as a precursor for the synthesis of nucleotide sugars, which are the donor substrates for glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. Metabolic labeling with stable isotopes, such as this compound, allows for the precise tracing and quantification of mannose metabolism and its contribution to the glycoproteome. This technique is invaluable for studying glycoprotein biosynthesis, identifying alterations in glycosylation in disease states, and for the development of novel therapeutic strategies targeting these pathways.

Key Applications

-

Metabolic Flux Analysis: Tracing the flow of mannose through various metabolic pathways, including glycolysis and the pentose phosphate pathway.

-

Glycoprotein Biosynthesis Studies: Quantifying the rate of mannose incorporation into N-linked and O-linked glycans.

-

Biomarker Discovery: Identifying changes in glycoprotein profiles associated with diseases such as cancer.[1]

-

Drug Development: Evaluating the efficacy of drugs that target glycosylation pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on D-mannose labeling in cell culture. These values can serve as a starting point for experimental design.

Table 1: Uptake and Incorporation Rates of Mannose and Glucose in Fibroblasts

| Sugar | Uptake Rate (nmol/mg/h) | Contribution to N-glycans (nmol/mg/h) | Incorporation Efficiency into N-glycans (%) |

| Glucose | 1500–2200 | 0.1–0.4 | 0.01–0.03 |

| Mannose | 9.4–22 | 0.1–0.2 | 1–2 |

Data adapted from a study on fibroblasts, demonstrating the higher efficiency of exogenous mannose incorporation into N-glycans compared to glucose, relative to their uptake rates.[2]

Table 2: Recommended Labeling Conditions for this compound

| Parameter | Recommended Range | Notes |

| This compound Conc. | 50 µM – 1 mM | Optimal concentration is cell-type dependent. Lower concentrations may be used to trace endogenous pathways with minimal perturbation. |

| Glucose Concentration | 5 mM - 25 mM | Should be physiological for the cell type. High glucose can compete with mannose uptake and metabolism. |

| Labeling Time | 1 – 72 hours | Shorter times are suitable for kinetic studies of early metabolic events, while longer times are needed for steady-state labeling. |

| Cell Density | 70-80% confluency | Ensure cells are in the exponential growth phase for active metabolism. |

Signaling and Metabolic Pathways

The metabolic fate of D-mannose is primarily divided between catabolism for energy production and anabolic pathways for the synthesis of glycoconjugates. Upon entering the cell, D-mannose is phosphorylated to mannose-6-phosphate. This intermediate can either be isomerized to fructose-6-phosphate to enter glycolysis or be converted to mannose-1-phosphate, leading to the synthesis of GDP-mannose, the primary donor for mannosylation reactions.

Experimental Protocols

The following is a general protocol for this compound labeling in adherent cell cultures. This should be optimized for your specific cell line and experimental design.

Materials

-

This compound (or other desired isotopologue)

-

Cell culture medium (e.g., DMEM, RPMI-1640), glucose-free and mannose-free

-

Dialyzed Fetal Bovine Serum (dFBS)

-

D-Glucose

-

Phosphate Buffered Saline (PBS), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

Reagents for downstream analysis (e.g., solvents for metabolite extraction, proteomics-grade trypsin)

Experimental Workflow

Detailed Protocol

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture in standard growth medium until they reach 70-80% confluency.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing glucose- and mannose-free medium with dialyzed FBS, the desired concentration of D-Glucose, and this compound.

-

For example, for a final concentration of 50 µM this compound and 5 mM D-Glucose, add the appropriate stock solutions to the basal medium.

-

Prepare a control medium with unlabeled D-Mannose.

-

-

Cell Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells twice with sterile PBS to remove residual unlabeled monosaccharides.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).

-

-

Cell Harvesting and Sample Preparation:

-

For Metabolite Analysis:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.

-

Collect the cell lysate and centrifuge to pellet cellular debris.

-

The supernatant containing the metabolites can be dried and derivatized for GC-MS analysis or directly analyzed by LC-MS/MS.[2]

-

-

For Glycoprotein Analysis:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration.

-

Proteins can be precipitated (e.g., with acetone) and then subjected to enzymatic digestion (e.g., with trypsin) to generate peptides and glycopeptides for LC-MS/MS analysis.

-

-

-

Downstream Analysis:

-

GC-MS Analysis of Monosaccharides:

-

Hydrolyze the glycan portion of glycoproteins to release individual monosaccharides.

-

Derivatize the monosaccharides (e.g., as aldonitrile acetates) for GC-MS analysis.

-

Monitor the mass isotopologue distribution of mannose to determine the extent of 13C incorporation.[2]

-

-

LC-MS/MS Analysis of Glycopeptides:

-

Analyze the peptide digest by high-resolution LC-MS/MS.

-

Use specialized software to identify glycopeptides and quantify the incorporation of this compound into specific glycan structures.

-

-

Troubleshooting

| Issue | Possible Cause | Suggestion |

| Low 13C Incorporation | Low uptake of this compound. | Optimize the concentration of the label. Reduce the concentration of glucose in the medium. Increase the labeling time. |

| Cell line has low mannose metabolic activity. | Confirm the expression of key enzymes in the mannose metabolic pathway. | |

| High Cell Death | Toxicity from the labeling medium or protocol. | Ensure the labeling medium is properly prepared and sterile. Minimize the duration of washing steps. Use dialyzed FBS to reduce variability. |

| Variability Between Replicates | Inconsistent cell numbers or confluency. | Seed cells at the same density and harvest at the same confluency. |

| Inconsistent washing or harvesting. | Standardize all handling procedures. |

Conclusion

Metabolic labeling with this compound is a robust method for investigating the complex processes of glycosylation in a cellular context. The protocols and data presented here provide a foundation for designing and executing successful labeling experiments. Careful optimization of labeling conditions and downstream analytical methods will yield valuable insights into the role of mannose metabolism in health and disease.

References

Application Notes and Protocols for D-Mannose-13C-1 Metabolic Flux Analysis in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1][2] By using isotopically labeled substrates, such as D-Mannose labeled with Carbon-13 at the first position (D-Mannose-13C-1), researchers can trace the path of carbon atoms through the metabolic network. This provides a detailed snapshot of cellular physiology and can reveal the effects of genetic modifications or environmental conditions on metabolic pathways.[3] These insights are invaluable in fields like metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks and potential drug targets.[4]

This document provides detailed application notes and protocols for conducting a this compound metabolic flux analysis in Escherichia coli. While glucose is a more commonly studied carbon source, investigating mannose metabolism is crucial for understanding the utilization of alternative sugars and for specific applications such as studying uropathogenic E. coli (UPEC), where mannose plays a significant role in adhesion to host cells.[5][6]

D-Mannose Metabolism in E. coli

D-Mannose is transported into the E. coli cell and phosphorylated to mannose-6-phosphate by the mannose phosphotransferase system (PTS). Mannose-6-phosphate is then isomerized to fructose-6-phosphate by mannose-6-phosphate isomerase. Fructose-6-phosphate is a key intermediate in central carbon metabolism, entering directly into glycolysis. The ¹³C label from this compound will thus be incorporated into various downstream metabolites, and its distribution can be analyzed to determine the fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Experimental Workflow

The overall workflow for a ¹³C-MFA experiment involves several key stages, from cell cultivation with the labeled substrate to computational analysis of the labeling patterns in metabolites to determine metabolic fluxes.[4]

Protocols

Protocol 1: E. coli Cultivation with this compound

-

Prepare M9 Minimal Medium: Prepare a sterile M9 minimal medium containing all necessary salts and trace elements. The sole carbon source will be D-Mannose.

-

Prepare Labeled Carbon Source: Prepare a sterile, concentrated stock solution of this compound.

-

Pre-culture: Inoculate a single colony of the desired E. coli strain into LB medium and grow overnight at 37°C with shaking.

-

Adaptation Culture: Inoculate a small volume of M9 medium containing unlabeled D-mannose with the overnight culture and grow until the mid-exponential phase. This step adapts the cells to the minimal medium and mannose as the carbon source.

-

Main Culture: Inoculate a fresh flask of M9 medium containing a defined concentration of this compound (e.g., 4 g/L) with the adaptation culture to an initial OD₆₀₀ of ~0.05.

-

Incubation: Grow the main culture at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀ periodically.

-

Achieve Steady State: Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase. For batch cultures, this is a pseudo-steady state. For more precise measurements, a chemostat culture is recommended.[4]

-

Harvesting: Once the culture reaches the desired OD₆₀₀ in the mid-exponential phase, rapidly harvest the cells for quenching and metabolite extraction.

Protocol 2: Quenching and Metabolite Extraction

-

Quenching: Rapidly transfer a known volume of the cell culture into a quenching solution (e.g., -20°C 60% methanol) to instantly stop metabolic activity. The volume of quenching solution should be at least twice the volume of the cell culture.

-

Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.

-

Washing: Wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate.

-

Metabolite Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., pre-chilled 80% ethanol). Incubate at a low temperature with occasional vortexing to lyse the cells and extract intracellular metabolites.

-

Separation: Centrifuge the mixture to pellet cell debris. The supernatant contains the intracellular metabolites.

-

Drying: Dry the supernatant containing the metabolites, for example, by using a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

-

Biomass Hydrolysis (for proteinogenic amino acids):

-

Take a separate aliquot of the cell culture and centrifuge to obtain a cell pellet.

-

Wash the pellet with a saline solution.

-

Hydrolyze the biomass by adding 6 M HCl and incubating at 110°C for 24 hours.

-

Dry the hydrolysate to remove the HCl.

-

Resuspend the dried hydrolysate in a suitable buffer.

-

-

Derivatization:

-

Both the intracellular metabolite extract and the amino acid hydrolysate need to be derivatized to make the molecules volatile for GC-MS analysis.[4]

-

A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).

-

Add the derivatizing agent to the dried extracts and incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour).

-

-

GC-MS Analysis:

-

Inject the derivatized samples into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution (MID) for each metabolite.[7]

-

Data Presentation

The following tables present hypothetical but representative quantitative data for a ¹³C-MFA experiment with E. coli grown on this compound.

Table 1: Hypothetical Biomass Composition of E. coli Grown on D-Mannose

| Macromolecule | % of Dry Cell Weight | Monomer Composition |

| Protein | 55% | 20 Proteinogenic Amino Acids |

| RNA | 20% | Ribonucleotides (ATP, GTP, CTP, UTP) |

| DNA | 3% | Deoxyribonucleotides (dATP, dGTP, dCTP, dTTP) |

| Lipids | 9% | Fatty Acids, Glycerol |

| Peptidoglycan | 2.5% | N-acetylglucosamine, N-acetylmuramic acid, Amino Acids |

| Glycogen | 2.5% | Glucose |

| Other | 8% | Various small molecules |

Table 2: Hypothetical Metabolic Fluxes in E. coli Central Carbon Metabolism (Normalized to Mannose Uptake Rate of 100)

| Reaction/Pathway | Abbreviation | Flux Value (Relative) |

| Mannose Uptake | 100 | |

| Glycolysis (F6P to PYR) | v_glyc | 75 |

| Pentose Phosphate Pathway (oxidative) | v_oxPPP | 25 |

| TCA Cycle (Citrate Synthase) | v_tca | 60 |

| Anaplerosis (Phosphoenolpyruvate Carboxylase) | v_ppc | 15 |

| Glyoxylate Shunt | v_glyox | 0 |

| Acetate Secretion | v_ace | 10 |

Table 3: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Amino Acids from GC-MS Analysis

| Amino Acid | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Alanine (from Pyruvate) | 0.25 | 0.45 | 0.28 | 0.02 | - | - |

| Serine (from 3-PG) | 0.30 | 0.40 | 0.25 | 0.05 | - | - |

| Valine | 0.15 | 0.35 | 0.30 | 0.15 | 0.05 | 0.00 |

| Phenylalanine | 0.10 | 0.25 | 0.30 | 0.20 | 0.10 | 0.05 |

Note: Data in tables are for illustrative purposes only and will vary based on the specific E. coli strain and experimental conditions.

Conclusion

This compound metabolic flux analysis is a valuable tool for gaining a deeper understanding of E. coli physiology, particularly when investigating the metabolism of alternative sugars. The protocols and information provided here offer a comprehensive guide for researchers to design and execute such experiments. The resulting flux maps can provide crucial insights for metabolic engineering efforts aimed at optimizing the production of valuable biochemicals and for understanding the metabolic adaptations of pathogenic strains.[3][4]

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13cflux.net [13cflux.net]

- 4. mdpi.com [mdpi.com]

- 5. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications [mdpi.com]

- 6. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Structural Analysis Using D-Mannose-13C-1 with NMR Spectroscopy

Introduction

Isotopically labeled compounds are indispensable tools in modern structural biology and drug development. D-Mannose specifically labeled at the C1 position with Carbon-13 (D-Mannose-13C-1) offers a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic placement of the ¹³C isotope enhances the sensitivity of NMR experiments significantly, as ¹³C has a very low natural abundance (~1.1%).[1] This allows researchers to overcome the inherent low sensitivity of ¹³C NMR, enabling detailed structural and dynamic studies that would be impractical with unlabeled samples.[2][3]

These application notes provide an overview of the key uses of this compound in NMR-based structural analysis and detailed protocols for its implementation. The content is tailored for researchers, scientists, and drug development professionals investigating glycoproteins, carbohydrate-protein interactions, and metabolic pathways.

Application Notes

Conformational Analysis of Glycans and Glycoproteins

The incorporation of ¹³C-labeled mannose into glycoproteins enables the detailed investigation of glycan conformation and dynamics.[4][5] Standard protein NMR signals can overwhelm the signals from attached glycans. By selectively labeling the mannose moieties, their specific signals can be resolved from the protein background, allowing for the determination of sugar pucker conformations, inter-residue linkages, and flexibility. This information is crucial for understanding how glycans influence protein folding, stability, and function.[4][5]

Probing Protein-Ligand Interactions

This compound is an excellent tool for studying the binding of mannose-containing ligands to protein receptors. By monitoring the ¹³C chemical shifts of the labeled mannose upon titration with a protein, one can identify the binding interface, determine binding affinities (Kd), and characterize the kinetics of the interaction.[1] Techniques such as Chemical Shift Perturbation (CSP) mapping and NMR relaxation dispersion experiments can provide site-specific information about the binding event and any conformational changes that occur upon complex formation.[1]

Metabolic Labeling and Pathway Tracing

In cellular systems, this compound can be used as a metabolic precursor to label the glycan structures of newly synthesized glycoproteins.[6] By supplying ¹³C-glucose or ¹³C-mannose to cell cultures (e.g., mammalian or bacterial), the label is incorporated into the cellular glycosylation machinery.[6][7][8] Subsequent NMR analysis of the purified glycoprotein can reveal details about site occupancy, glycan processing, and the overall structure of the attached sugar chains. This approach provides a direct window into the glycosylation process within a cellular context.

Quantitative NMR (qNMR) Analysis

¹³C NMR can be employed for the quantitative analysis of components in complex mixtures, where proton (¹H) NMR spectra may suffer from severe signal overlap.[3][9] Although ¹³C NMR is less sensitive, the signal intensity for a given carbon peak is directly proportional to its concentration.[3] Using this compound with a known concentration as an external or internal standard allows for the accurate quantification of mannose or related metabolites in biofluids or reaction mixtures.[9]

Quantitative Data

The chemical shifts of D-Mannose are sensitive to their anomeric state (α or β) and local environment. The specific labeling at the C1 position provides a distinct, strong signal for this carbon.

Table 1: ¹³C Chemical Shifts for D-[1-¹³C]mannose in D₂O Data obtained from a 75 MHz ¹³C {¹H} spectrum.

| Carbon Atom | α-pyranose Chemical Shift (ppm) | β-pyranose Chemical Shift (ppm) |

| C1 | 95.5 | 95.2 |

| C2 | 72.2 | 72.7 |

| C3 | 71.7 | 74.5 |

| C4 | 68.4 | 68.1 |

| C5 | 73.9 | 77.6 |

| C6 | 62.5 | 62.5 |

[10]

Experimental Protocols

Protocol 1: General NMR Sample Preparation for this compound

This protocol outlines the fundamental steps for preparing a high-quality NMR sample for analysis of this compound. The quality of the NMR sample has a profound effect on the resulting spectrum.[11]

Workflow for NMR Sample Preparation

Caption: General workflow for preparing a this compound sample for NMR analysis.

Methodology:

-

Determine Required Quantity:

-

For direct ¹³C detection, sample concentration is critical due to the low sensitivity of the nucleus.[12]

-

Aim for a concentration of at least 10-25 mg dissolved in 0.5-0.7 mL of solvent. A concentration of 0.2 to 0.3 millimoles is a good target for acquiring a spectrum in a reasonable time (~30 minutes).[11]

-

For cryoprobe-equipped spectrometers, a concentration of ~3-10 mM may be sufficient for direct ¹³C measurements.[13]

-

-

Solvent Selection:

-

Choose a deuterated solvent in which the sample is highly soluble. For D-Mannose, Deuterium Oxide (D₂O) is the most common choice.

-

Ensure the solvent is of high purity to avoid contaminant peaks in the spectrum.

-

-

Dissolution and Filtration:

-

Dissolve the weighed this compound in the chosen deuterated solvent in a small vial.

-

It is critical to remove all solid particles, as they disrupt the magnetic field homogeneity, leading to broad spectral lines.[11][12]

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[11] Avoid using cotton wool, as solvents can leach impurities from it.[11]

-

-

Transfer to NMR Tube:

-

Use high-quality, clean NMR tubes. Tubes should be rinsed with acetone and dried with a stream of dry nitrogen or air. Do not dry in a hot oven, as this can leave residual solvent vapor.[11]

-